molecular formula C11H16O2 B14249518 3-[(2S)-2-methylbutoxy]phenol CAS No. 252235-35-1

3-[(2S)-2-methylbutoxy]phenol

Cat. No.: B14249518
CAS No.: 252235-35-1
M. Wt: 180.24 g/mol
InChI Key: QJZRJZPUFQDTPZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chirality in Organic Chemistry and Interdisciplinary Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications across scientific disciplines. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with other chiral entities, such as biological systems, can differ dramatically. This stereoselectivity is crucial in pharmaceutical science, as the two enantiomers of a drug can exhibit different therapeutic effects or toxicities. researchgate.netepa.gov

The importance of chirality is underscored by the fact that biological systems are themselves inherently chiral, built from L-amino acids and D-sugars. researchgate.net This biological enantioselectivity means that enzymes and receptors can distinguish between the enantiomers of a chiral substrate or ligand. epa.gov The historical development of stereochemistry, from Louis Pasteur's initial discovery of molecular chirality in 1848 to modern asymmetric synthesis, highlights a continuous effort to understand and control three-dimensional molecular architecture. nih.gov The development of methods for asymmetric synthesis, which allow for the selective production of a single enantiomer, has been recognized with Nobel Prizes and is a cornerstone of modern medicinal chemistry and materials science. uwa.edu.au

Overview of Phenol (B47542) Derivatives as Research Subjects

Phenol and its derivatives are a versatile class of organic compounds that feature a hydroxyl group directly attached to an aromatic ring. embibe.com They are ubiquitous in nature and serve as fundamental building blocks in synthetic organic chemistry. inoe.ro The phenolic hydroxyl group can be readily modified, making these compounds valuable precursors for a wide range of more complex molecules. embibe.com

In recent years, phenol derivatives have been the subject of intensive research. They have been investigated for their potential as lead compounds in drug discovery, with studies exploring their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. embibe.com Phenolic compounds are also crucial in materials science; for instance, they are used as precursors for polymers and as capping or reducing agents in the synthesis of metal nanoparticles. google.com The ability to introduce various substituents onto the aromatic ring allows for the fine-tuning of the electronic and steric properties of these molecules, making them adaptable for diverse applications, from catalysis to the development of functional materials. nih.gov

Positioning of 3-[(2S)-2-methylbutoxy]phenol within Optically Active Aryl Ethers

This compound is an optically active aryl ether. Its structure consists of a phenol ring substituted at the meta-position with a chiral (2S)-2-methylbutoxy ether group. This specific combination of a phenolic moiety and a chiral side chain places it within a class of compounds investigated for their potential applications in medicinal chemistry and materials science. The "(2S)-2-methylbutoxy" group is a common chiral building block used in the synthesis of complex molecules due to its commercial availability in an enantiopure form.

While detailed research focusing exclusively on this compound as a standalone agent is limited in published literature, its significance is demonstrated through its use as a key intermediate and structural motif in the synthesis of more complex, biologically active compounds. For example, the related para-substituted analogue, 4-[(2S)-2-methylbutoxy]phenol, is a precursor for GPR88 receptor agonists, where the nature of the alkoxy side chain is crucial for modulating potency and lipophilicity. nih.gov In these studies, the branched chiral side chain was found to be more potent than linear alkyl groups. nih.gov

Furthermore, phenolic ethers containing the (S)-2-methylbutoxy group have been incorporated into the design of liquid crystalline materials. google.com In these applications, the chiral moiety is essential for inducing the formation of specific mesophases. The synthesis of such compounds typically involves the alkylation of a dihydroxybenzene (like resorcinol) with an appropriate chiral alkyl halide, such as (S)-1-bromo-2-methylbutane, or through procedures like the Mitsunobu reaction with (S)-2-methyl-1-butanol. nih.gov

Therefore, this compound is best positioned as a specialized chiral building block, providing a synthetically accessible source of chirality and specific steric and electronic properties for the construction of advanced functional molecules.

Compound Data

Below are interactive tables detailing the properties of the compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

252235-35-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-[(2S)-2-methylbutoxy]phenol

InChI

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

QJZRJZPUFQDTPZ-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=CC(=C1)O

Canonical SMILES

CCC(C)COC1=CC=CC(=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Optically Active Aryl Ether Phenols

Asymmetric Synthesis of Chiral Aryl Ethers

Transition Metal-Catalyzed Cross-Coupling Reactions for Ether Linkage Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-O bonds. eie.gr The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved over the years to proceed under milder conditions with a broader substrate scope. wikipedia.orgrsc.orgmdpi.com Modern methods often employ palladium or copper catalysts with specialized ligands to couple aryl halides with alcohols. organic-chemistry.orgorganic-chemistry.org

For the synthesis of a chiral ether like 3-[(2S)-2-methylbutoxy]phenol, a key strategy involves the coupling of an aryl halide (e.g., 3-bromo or 3-iodophenol (B1680319) derivative) with a chiral alcohol, (2S)-2-methylbutanol. The challenge lies in preserving the stereochemical integrity of the chiral alcohol. Research has shown that Ullmann-type couplings can proceed with retention of configuration at the chiral center of the alcohol. organic-chemistry.org

Key Features of Modern Ullmann-Type Reactions:

Catalysts: Copper(I) salts (e.g., CuI) are common, often in combination with ligands. organic-chemistry.org

Ligands: N,N-dimethylglycine, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (Me4Phen), and various diamines have proven effective in improving reaction efficiency and mildness. wikipedia.orgorganic-chemistry.org

Reaction Conditions: While traditional Ullmann reactions required high temperatures (>200 °C), modern protocols can be conducted at significantly lower temperatures, sometimes even at room temperature. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Aryl Ether Synthesis
Catalyst SystemAryl HalideAlcoholKey FeaturesReference
CuI / N,N-dimethylglycineAryl IodidesAliphatic AlcoholsHigh yields at 110 °C. organic-chemistry.org
CuI / Me4PhenAryl Iodides/BromidesPrimary & Secondary AlcoholsMild conditions, wide functional group tolerance. organic-chemistry.org
Pd(OAc)₂ / Biarylphosphine Ligand(Hetero)aryl ChloridesSecondary AlcoholsEfficient coupling with near-equimolar amounts of reactants. organic-chemistry.org

Enantioselective C-H Functionalization of Phenol (B47542) Derivatives

A more direct and atom-economical approach is the enantioselective C-H functionalization of phenol derivatives. rsc.org This method avoids the need for pre-functionalized aryl halides. Rhodium and palladium catalysts are often employed for this purpose. rsc.orgnih.govscripps.edu For instance, Rh(II) catalysts in combination with chiral ligands can direct the functionalization of a C-H bond on the aromatic ring. nih.govacs.org

While this method is powerful for creating C-C bonds, its application to direct C-O bond formation with chiral alcohols is an emerging area. The reaction would involve the activation of a C-H bond on the phenol (e.g., at the meta-position of a substituted phenol) and subsequent coupling with the chiral alcohol. The development of suitable chiral catalysts that can control both regioselectivity (position of attack on the phenol ring) and enantioselectivity is a key research focus. beilstein-journals.org

Chiral Catalysis in Oxysulfenylation Reactions for Benzylic Aryl Ethers

Chiral catalysis in oxysulfenylation reactions represents an advanced method for the synthesis of sulfur-containing benzylic aryl ethers. chinesechemsoc.orgchinesechemsoc.orgnih.gov This reaction involves the enantioselective addition of both an oxygen nucleophile (like a phenol) and a sulfur electrophile across a double bond. chinesechemsoc.orgchinesechemsoc.org Using a chiral catalyst, typically a chiral sulfide (B99878) in combination with a chiral phosphoric acid, allows for the construction of two adjacent stereocenters with high control. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

While this method is highly effective for benzylic ethers derived from alkenes, its direct applicability to non-benzylic, simple alkyl aryl ethers like this compound is limited. nih.gov The mechanism relies on the specific reactivity of alkenes, particularly styrenes. chinesechemsoc.org

Atroposelective Esterification for Axially Chiral Diaryl Ethers

Atroposelective synthesis is a specialized field focused on creating axially chiral molecules, which possess chirality due to restricted rotation around a single bond. hznu.edu.cnrsc.orgacs.orgacs.org This is particularly relevant for diaryl ethers where bulky substituents can hinder free rotation around the C-O-C bond axis. hznu.edu.cnacs.orgchemrxiv.org N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for these transformations, such as in the atroposelective esterification of prochiral dialdehydes to form axially chiral diaryl ethers with excellent enantioselectivity. rsc.orgacs.org

This methodology is not directly applicable to the synthesis of this compound, as the chirality in this target molecule is a point chirality at a stereocenter in the side chain, not axial chirality.

Stereoselective Introduction of Chiral Alkoxy Side Chains

An alternative and often more practical approach is to form the ether bond using a phenol and a chiral alkylating agent. This strategy relies on the availability of the chiral alcohol in high enantiomeric purity.

Mitsunobu and SN2 Alkylation Strategies

The Williamson ether synthesis, a classic SN2 reaction, is a fundamental method for forming ethers. In the context of this compound, this would involve reacting resorcinol (B1680541) (1,3-dihydroxybenzene) or a protected derivative with a chiral electrophile like (S)-2-methylbutyl bromide or tosylate. The reaction proceeds via a backside attack, which can lead to inversion of stereochemistry if the leaving group is attached directly to the chiral center. To retain the (S)-configuration, the starting material would need to be the corresponding (R)-configured alcohol, which is then converted to a suitable tosylate or halide. libretexts.orgpressbooks.pub

The Mitsunobu reaction is another powerful method for forming C-O bonds with a predictable inversion of stereochemistry. nih.govtcichemicals.comresearchgate.net It allows for the direct coupling of a phenol (the nucleophile) with a chiral secondary alcohol. researchgate.netrsc.org The reaction typically uses a combination of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

To synthesize this compound using this method, one would react 3-hydroxyphenol (resorcinol) with (R)-2-methylbutanol. The Mitsunobu conditions would activate the hydroxyl group of the (R)-alcohol, leading to an SN2 attack by the phenoxide, resulting in the desired (S)-ether with complete inversion of configuration. researchgate.net This method is particularly advantageous for sterically hindered alcohols. organic-chemistry.org

Table 2: Comparison of SN2 and Mitsunobu Reactions for Chiral Ether Synthesis
MethodReactantsKey ReagentsStereochemical OutcomeReference
Williamson Ether Synthesis (SN2)Phenoxide + Chiral Alkyl Halide/TosylateBase (e.g., K₂CO₃, NaH)Inversion researchgate.net
Mitsunobu ReactionPhenol + Chiral AlcoholPPh₃, DEAD/DIADInversion nih.govresearchgate.net

Incorporation of Optically Active Precursors

A primary strategy for synthesizing optically active aryl ether phenols is the incorporation of a chiral precursor, typically a chiral alcohol or an activated alkyl halide. Two of the most powerful and widely used methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and robust method for forming ethers. tcichemicals.commasterorganicchemistry.com It involves the reaction of a phenoxide ion with a primary alkyl halide via an S\textsubscriptN2 mechanism. chemistrytalk.orgjk-sci.com To synthesize an optically active aryl ether like this compound, resorcinol (1,3-dihydroxybenzene) is first treated with a base to form the phenoxide, which then reacts with an optically active alkyl halide, such as (S)-2-methylbutyl tosylate. The S\textsubscriptN2 nature of the reaction ensures that if the leaving group is on the chiral center, the reaction proceeds with an inversion of stereochemistry. masterorganicchemistry.com However, a significant challenge in using dihydroxy phenols like resorcinol is achieving selective mono-alkylation, as the reaction can often lead to a mixture of the starting material, the desired mono-ether, and the di-ether. lookchem.com

The Mitsunobu reaction offers an alternative and often milder method for etherification that also proceeds with a predictable inversion of configuration at the alcohol's stereocenter. researchgate.netorganic-chemistry.org This reaction condenses an alcohol and a nucleophile, in this case, a phenol, using a combination of a phosphine, typically triphenylphosphine (PPh\textsubscript3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgtcichemicals.com For the synthesis of this compound, one could react 3-hydroxyphenol with (R)-2-methylbutanol to achieve the desired (S)-ether product due to the inversion of configuration. The Mitsunobu reaction is particularly advantageous for creating sterically hindered ethers and has been successfully used to synthesize chiral aryl-alkyl ethers from tertiary alcohols and various phenol derivatives. researchgate.netrsc.org Studies have shown that using chiral alcohols with high enantiomeric excess in a Mitsunobu reaction with phenols yields products with high optical purity. researchgate.net This method has been applied in the synthesis of complex molecules, including GPR88 agonists, where a phenol was alkylated with an appropriate chiral alcohol under Mitsunobu conditions. nih.govnih.gov

ReactionKey ReagentsStereochemistryKey Features
Williamson Ether Synthesis Phenoxide, Chiral Alkyl Halide/Tosylate, Base (e.g., NaH, K₂CO₃)Inversion (if leaving group is at stereocenter)Classic S\textsubscriptN2 reaction; can have selectivity issues with diols. masterorganicchemistry.comchemistrytalk.orglookchem.com
Mitsunobu Reaction Phenol, Chiral Alcohol, PPh₃, DEAD/DIADInversion (at alcohol stereocenter)Mild conditions; predictable stereochemistry; good for sterically hindered substrates. researchgate.netorganic-chemistry.org

Derivatization and Functionalization of Phenolic Scaffolds

Once the aryl ether linkage is established, further modification of the phenolic scaffold can be undertaken to create a diverse range of molecules. These modifications can target the aromatic ring itself or involve the manipulation of other functional groups on the phenol.

Strategies for Aromatic Ring Modification

The phenolic ring in structures like this compound is activated towards electrophilic aromatic substitution (EAS), with the hydroxyl and alkoxy groups directing incoming electrophiles primarily to the ortho and para positions. worktribe.com However, achieving regioselectivity can be challenging.

Common derivatization strategies for phenol fragments include:

Halogenation: Introducing bromine or chlorine atoms onto the aromatic ring.

Nitration: Adding a nitro group, which can subsequently be reduced to an amine for further functionalization.

Acylation (Friedel-Crafts): Introducing an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Boron trifluoride diethyl etherate has been used for the para-selective acylation of phenols. researchgate.net

Hydroxyalkylation and Halomethylation: Reacting the phenol with an aldehyde to introduce new functional handles. rhhz.net

More advanced strategies aim to overcome the inherent ortho/para selectivity of EAS. One such method is the use of directing groups in transition-metal-catalyzed C-H activation to achieve meta-arylation. worktribe.com Another approach involves a "regiodiversion" strategy, where a Bi(V)-mediated electrophilic arylation is followed by an aryl migration to achieve meta-selective functionalization of sterically hindered phenols. worktribe.comresearchgate.net For resorcinol derivatives, selective functionalization is possible but often requires careful control of reaction conditions or the use of protecting groups to differentiate the hydroxyl groups. researchgate.net

Selective Demethylation and Etherification Techniques

In phenolic scaffolds derived from precursors like guaiacol (B22219) or other methoxy-phenols, selective demethylation is a critical step to unmask a free hydroxyl group. This is particularly relevant in the synthesis of catechol derivatives from biomass-derived aromatic compounds. rsc.org Reagents such as boron tribromide (BBr\textsubscript3), iodotrimethylsilane (B154268) (TMSI), and hydrobromic acid (HBr) are commonly used to cleave the stable aryl-methyl ether bond. rsc.orgacs.orgrsc.org Recently, greener and more selective methods have been developed, including organophotoredox-catalyzed deprotection, which shows exceptional selectivity for cleaving phenolic ethers over aliphatic ethers. chemrxiv.org

Selective etherification of polyphenolic compounds like resorcinol is challenging due to the similar reactivity of the hydroxyl groups. researchgate.net Conventional alkylation often results in low yields of the mono-etherified product. lookchem.com To improve selectivity, strategies such as using a phase transfer catalyst or employing a soluble polymer-support as a monoprotecting group have been developed, leading to significantly higher yields of monoethers. lookchem.comresearchgate.net For instance, installing a benzoyl protecting group on one hydroxyl of resorcinol allows the other to be functionalized selectively via a Mitsunobu reaction. researchgate.net

TechniqueApplicationReagents/MethodOutcome
Demethylation Unmasking phenolic -OH from aryl methyl etherBBr₃, TMSI, HBr rsc.orgacs.orgCleavage of Ar-OCH₃ bond to form Ar-OH.
Photoredox Deprotection Chemoselective cleavage of phenolic ethersOrganic photocatalyst, silyl (B83357) chloride chemrxiv.orgSelective dealkylation of phenolic ethers over aliphatic ethers.
Selective Mono-etherification Differentiating hydroxyls in polyphenolsPhase transfer catalysis; Polymer-support protection lookchem.comresearchgate.netIncreased yield and selectivity for mono-ether product.

Synthesis of Complex Molecular Architectures Featuring this compound Moieties

The this compound moiety serves as a crucial building block in the synthesis of larger, more complex molecular architectures, particularly in the field of medicinal chemistry and materials science. nih.govgoogle.com The combination of the chiral alkoxy group and the reactive phenol provides a versatile scaffold for creating molecules with specific three-dimensional structures and functionalities.

For example, this moiety has been incorporated into novel agonists for the G-protein coupled receptor 88 (GPR88), a target for neurological and psychiatric disorders. In the synthesis of these agonists, a (4-hydroxyphenyl)glycinamide scaffold was alkylated with (S)-2-methylbutyl tosylate or subjected to a Mitsunobu reaction with the corresponding alcohol to install the chiral side chain. nih.govnih.gov The resulting intermediate, containing the 3-[(2S)-2-methylbutoxy]phenyl core, was then further elaborated to produce the final target compounds. nih.gov These studies revealed that the (S)-2-methylbutyl group provided a good balance between potency and lipophilicity for the GPR88 agonists. nih.gov

Beyond pharmaceuticals, aryl ether structures are fundamental to advanced polymers. Optically active poly(aryl ether) polymers can be prepared from monomers containing chiral moieties to create materials with unique properties. google.com The functionalization of phenolic scaffolds can also lead to the construction of supramolecular architectures, where non-covalent interactions like hydrogen bonding and π-π stacking, guided by the specific chemical moieties, dictate the assembly into complex structures. nih.govrsc.orgresearchgate.net The derivatization of the phenol group or the aromatic ring can introduce sites for metal coordination or other bonding interactions, enabling the creation of intricate, self-assembled systems like porphyrin dimers or metal-organic frameworks. nih.govacs.org

Spectroscopic and Analytical Characterization of Chiral Aryl Ethers

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful non-destructive method for determining the absolute configuration of chiral compounds.

Circular Dichroism (CD) and Exciton (B1674681) Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy is a fundamental technique for the investigation of chiral molecules. It relies on the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum, a plot of this difference (Δε) versus wavelength, provides a unique fingerprint of the molecule's stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore.

For molecules containing multiple chromophores, the Exciton Circular Dichroism (ECCD) method can be a particularly powerful tool for assigning absolute configuration. This method is based on the through-space interaction of the transition dipole moments of two or more chromophores. This interaction leads to a splitting of the CD bands into a characteristic bisignate (two-signed) curve, known as an exciton couplet. The sign of this couplet is directly related to the chirality of the spatial arrangement of the interacting chromophores. A positive exciton couplet (positive first Cotton effect and negative second Cotton effect at shorter wavelength) indicates a right-handed screw-sense (P-helicity) arrangement of the transition dipole moments, while a negative couplet indicates a left-handed screw-sense (M-helicity).

Applications in Absolute Configuration Determination

The absolute configuration of chiral aryl ethers can be determined by analyzing their CD spectra. In the case of a simple chiral aryl ether like 3-[(2S)-2-methylbutoxy]phenol, the aromatic ring itself acts as the primary chromophore. The chirality of the adjacent 2-methylbutoxy group induces a chiral perturbation on the electronic transitions of the phenol (B47542) ring, resulting in a measurable CD spectrum. The sign of the observed Cotton effects can often be correlated with the absolute configuration at the stereocenter through empirical rules or by comparison with the spectra of structurally related compounds of known configuration.

For more complex molecules like (S)-5-(2-Methylbutoxy)-2-[[[4-Hexylphenyl]Imino]Methyl]Phenol, the imine-phenol moiety constitutes a more extended chromophoric system. The CD spectrum of such a compound would be influenced by the fixed (S)-configuration of the 2-methylbutoxy group. By analyzing the signs of the Cotton effects associated with the π-π* transitions of the aromatic and imine chromophores, one can confirm the absolute stereochemistry. In cases where a single chromophore is present, derivatization with a second chromophoric group can be employed to utilize the more definitive ECCD method.

TechniquePrincipleApplication in Chiral Aryl Ethers
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.Determination of absolute configuration by analyzing the sign of Cotton effects induced by the chiral side chain on the aromatic chromophore.
Exciton Circular Dichroism (ECCD) Through-space coupling of transition dipole moments of multiple chromophores.Unambiguous assignment of absolute configuration by analyzing the sign of the exciton couplet. Requires the presence of at least two interacting chromophores.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR techniques provide detailed information about the connectivity, conformation, and stereochemistry of chiral aryl ethers.

Conformational Analysis using Temperature-Dependent 1H NMR

The flexible nature of the alkyl ether side chain in compounds like this compound means that they exist as a population of rapidly interconverting conformers in solution. Variable-temperature (VT) 1H NMR spectroscopy is a powerful technique to study these conformational dynamics. By lowering the temperature, the rate of interconversion between different rotational isomers (rotamers) can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of signals corresponding to protons that experience different chemical environments in different conformers. Analysis of these changes allows for the determination of the energy barriers to bond rotation and the relative populations of the different conformers. For instance, studies on other chiral ethers have shown that distinct sets of signals for different rotamers can be observed at low temperatures, providing insight into the preferred spatial arrangement of the chiral side chain relative to the aromatic ring.

Stereochemical Assignment through Chiral Auxiliary and Shift Reagent Studies

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries or chiral shift reagents can overcome this limitation.

Chiral Derivatizing Agents (CDAs): Reacting a chiral alcohol or phenol with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), creates a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric purity and, in many cases, the absolute configuration of the original alcohol by analyzing the differences in chemical shifts (Δδ) of the protons near the newly formed ester linkage.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. The differential interaction between the enantiomers of the analyte and the chiral solvating agent leads to the separation of signals in the NMR spectrum, enabling the quantification of enantiomeric excess.

Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in the analyte, such as the oxygen atom of the ether or hydroxyl group. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby protons. When a chiral lanthanide shift reagent is used, it forms diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals for the two enantiomers. The magnitude and direction of the induced shifts can provide information about the stereochemistry and conformation of the molecule.

For the analogue (S)-5-(2-Methylbutoxy)-2-[[[4-Hexylphenyl]Imino]Methyl]Phenol, the following NMR data has been reported inoe.ro:

NucleusChemical Shift (δ, ppm)Multiplicity and Coupling Constants (J, Hz)Assignment
¹H NMR 13.52sOH
8.59sHC=N
7.30d, J ≈ 2.5Aromatic H
7.18d, J ≈ 8.5Aromatic H
7.15d, J ≈ 8.5Aromatic H
6.94dd, J ≈ 8.8, 2.5Aromatic H
6.84d, J ≈ 8.8Aromatic H
3.82mOCH₂
2.61t, J ≈ 7.8Ar-CH₂
1.95mCH₂-CH(CH₃)
1.66-1.52mCH₂
1.39-1.22m5 x CH₂
1.02d, J ≈ 6.8CH-CH₃
0.96, 0.902 x t, J ≈ 7.5, 7.02 x CH₃
¹³C NMR 163.93, 163.52, 145.88, 141.22, 112.98s5 x Aromatic C
160.46dHC=N
137.21, 129.28, 120.94, 119.53, 114.73d5 x Aromatic CH
74.49tOCH₂
35.80, 35.44, 31.81, 31.42, 29.23, 26.98, 22.75, 22.68t8 x CH₂
16.59, 14.19, 11.23q3 x CH₃

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for the separation and purity assessment of enantiomers, which possess identical physical and chemical properties in an achiral environment. phenomenex.com

Chiral-Phase High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. elementlabsolutions.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. phenomenex.com

The choice of the chiral stationary phase is critical and often empirical, depending on the analyte's structure. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated effectiveness in resolving a variety of racemic mixtures. elementlabsolutions.comresearchgate.net The mobile phase composition, including the type and concentration of organic modifiers like alcohols, significantly influences the retention and resolution of the enantiomers. researchgate.net For instance, in the separation of some chiral compounds, the addition of an alcohol modifier to the mobile phase can accelerate the separation process. researchgate.net

The effectiveness of a chiral HPLC separation is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in the retention of the two enantiomers, while a higher resolution value signifies a better separation between the two peaks.

Table 1: Illustrative Chiral HPLC Separation Parameters

ParameterDescriptionTypical Value
Stationary Phase The chiral material packed in the column.Polysaccharide-based (e.g., Chiralpak®)
Mobile Phase The solvent that carries the sample through the column.Hexane/Isopropanol mixtures
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.0 mL/min
Detection The method used to detect the separated enantiomers.UV at a specific wavelength (e.g., 287 nm) researchgate.net
Separation Factor (α) A measure of the relative retention of the two enantiomers.> 1.1
Resolution (Rs) A measure of the degree of separation between the two enantiomeric peaks.> 1.5

This table provides typical parameters and is for illustrative purposes. Actual conditions would need to be optimized for this compound.

Inverse Gas Chromatography (IGC) is a powerful technique for characterizing the physicochemical properties of solid materials, including intermolecular interactions and phase transitions. inoe.roresearchgate.net In IGC, the material of interest, such as a derivative of this compound, is used as the stationary phase in a gas chromatography column. inoe.ro Various known volatile compounds (probes) are then injected into the column, and their retention times are measured.

By analyzing the retention behavior of different probes, it is possible to determine thermodynamic parameters related to the interactions between the probes and the stationary phase. inoe.rowat.edu.pl This information provides insights into the surface properties of the material, such as its surface energy and acid-base characteristics. researchgate.net IGC can also be used to detect phase transitions in liquid crystalline materials by observing changes in the retention volume as a function of temperature. inoe.roresearchgate.netyildiz.edu.tr

For a derivative of this compound, specifically (S)-5-(2-methylbutoxy)-2-[[[4-hexylphenyl]imino]methyl]-phenol, IGC has been employed to study its liquid crystal properties and interactions with various solvents. inoe.ro The study determined phase transition temperatures and calculated thermodynamic interaction parameters, such as the Flory-Huggins interaction parameter, which describes the miscibility of the liquid crystal with the solvent probes. inoe.ro

Table 2: Thermodynamic Parameters Determined by IGC for a Derivative of this compound

ParameterDescription
Specific Retention Volume (Vg⁰) The volume of carrier gas required to elute a probe from the column, normalized for the mass of the stationary phase.
Weight Fraction Activity Coefficient (Ω₁^∞) A measure of the non-ideal behavior of the probe in the stationary phase at infinite dilution.
Flory-Huggins Interaction Parameter (χ₁₂^∞) A parameter that quantifies the interaction energy between the probe and the stationary phase.
Partial Molar Heat of Sorption (ΔH₁^sorp) The change in enthalpy when one mole of the probe is adsorbed onto the stationary phase.
Partial Molar Heat of Mixing (ΔH₁^∞) The change in enthalpy when one mole of the probe is mixed with the stationary phase at infinite dilution.

This table is based on a study of (S)-5-(2-methylbutoxy)-2-[[[4-hexylphenyl]imino]methyl]-phenol and illustrates the types of data obtainable through IGC. inoe.ro

Complementary Spectroscopic Methods

A variety of spectroscopic techniques are employed to elucidate the structural features of this compound, from its electronic structure to the specific functional groups present.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of a phenolic hydroxyl group and an ether linkage can influence the energy of these transitions.

The UV spectrum of phenol in water shows an absorption maximum around 270 nm. bgu.ac.il The specific absorption maxima (λmax) for this compound would be influenced by the 2-methylbutoxy substituent. The solvent used can also affect the position of the absorption bands. uobabylon.edu.iq For a related compound, (S)-5-(2-methylbutoxy)-2-[[[4-hexylphenyl]imino]methyl]-phenol, a UV-Vis absorption maximum was observed at 341.0 nm. inoe.ro

Table 3: Typical Electronic Transitions for Phenolic Compounds

Transition TypeDescriptionApproximate Wavelength Range (nm)
π→π Excitation of an electron from a bonding π orbital to an antibonding π orbital of the aromatic ring.200-300
n→π Excitation of a non-bonding electron (from the oxygen atom) to an antibonding π orbital.250-350

This table provides general ranges for phenolic compounds. The exact values for this compound would need to be determined experimentally.

Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. libretexts.org Both methods probe the vibrational energy levels of molecules, but they are based on different physical principles and often provide complementary information.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, causing vibrations such as stretching and bending of the chemical bonds. libretexts.org The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups. The -OH group of a phenol typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. libretexts.org The C-O stretching vibration of the ether linkage and the phenolic C-O bond would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C=C stretching vibrations usually give rise to absorptions around 1500-1600 cm⁻¹. libretexts.org For a related imine derivative, a characteristic C=N stretch was observed at 1625 cm⁻¹. inoe.ro

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For a phenolic compound, Raman spectroscopy can be used to identify the characteristic vibrations of the aromatic ring. researchgate.net The positions of the Raman bands can be influenced by intermolecular interactions, such as hydrogen bonding. horiba.com

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Phenolic -OH O-H stretch (hydrogen-bonded)3200-3600 (broad) libretexts.org
Aromatic C-H C-H stretch3000-3100 libretexts.org
Aliphatic C-H C-H stretch2850-3000 libretexts.org
Aromatic C=C C=C stretch1500-1600 libretexts.org
Ether C-O-C C-O stretch1000-1300
Phenolic C-O C-O stretch~1200-1260

This table presents typical frequency ranges. The exact peak positions can vary depending on the specific molecular environment.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. diabloanalytical.com

In a typical mass spectrometer, the sample is first ionized, often by electron impact (EI). The resulting molecular ion ([M]⁺) can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the molecular ion peak would correspond to its molecular weight. Phenols generally show a prominent molecular ion peak. libretexts.org The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the 2-methylbutoxy side chain. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and an HCO radical. libretexts.orgdocbrown.info The presence of the alkyl ether side chain would introduce additional fragmentation pathways, such as alpha-cleavage at the ether oxygen. libguides.com

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonFragmentation Pathway
194 [C₁₁H₁₆O₂]⁺Molecular Ion ([M]⁺)
193 [C₁₁H₁₅O₂]⁺Loss of a hydrogen atom ([M-H]⁺)
123 [C₇H₇O₂]⁺Cleavage of the C-O bond of the ether, loss of the 2-methylbutyl radical
109 [C₆H₅O]⁺Cleavage of the ether bond and loss of the 2-methylbutoxy radical
71 [C₅H₁₁]⁺2-methylbutyl cation
66 [C₅H₆]⁺Loss of CO from the phenoxy cation
65 [C₅H₅]⁺Loss of a hydrogen atom from the [C₅H₆]⁺ ion

This table presents hypothetical fragmentation based on known fragmentation patterns of phenols and ethers. libretexts.orglibguides.com Actual fragmentation would need to be confirmed by experimental data.

Computational Chemistry and Molecular Modeling of Chiral Phenol Derivatives

Theoretical Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like 3-[(2S)-2-methylbutoxy]phenol are determined by the ensemble of their accessible conformations. Theoretical conformational analysis is the process of identifying these stable conformers and mapping their relative energies on a potential energy surface.

Detailed research findings indicate that for molecules with multiple rotatable bonds, such as the ether linkage and the chiral alkyl chain in this compound, a systematic search of the conformational space is necessary. Methods like molecular mechanics (MM) force fields, such as MM2, are often employed for an initial, rapid exploration of the potential energy landscape. acs.org This is followed by higher-level quantum mechanical calculations, typically using Density Functional Theory (DFT), to refine the geometries and energies of the identified low-energy conformers. sqa.org.uksu.edu.pk

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(ar)-O-C(alk)-C(alk)Rotation around the ether oxygen-alkyl carbon bondDetermines the orientation of the chiral side chain relative to the aromatic ring.
O-C(alk)-C(chiral)-C(alk)Rotation around the C1-C2 bond of the butoxy chainInfluences the projection of the methyl and ethyl groups from the chiral center.

The energy landscape for such molecules can be complex, with multiple local minima separated by relatively low energy barriers. Understanding this landscape is fundamental for interpreting experimental data and predicting the molecule's behavior in different environments. acs.orgsu.edu.pk

Quantum Chemical Calculations of Chiroptical Properties

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides experimental fingerprints of a molecule's absolute configuration. Quantum chemical calculations are essential for interpreting these spectra by simulating them for a given enantiomer.

The process involves first performing a conformational analysis to identify all significant conformers. Then, for each conformer, chiroptical properties like optical rotatory dispersion (ORD), ECD, and VCD spectra are calculated using time-dependent density functional theory (TD-DFT) for ECD and standard DFT for VCD. acs.orgresearchgate.netresearchgate.net The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population. researchgate.net A good match between the calculated and experimental spectra allows for the unambiguous assignment of the molecule's absolute configuration. acs.orgresearchgate.net

For aryl-alkyl ethers, the electronic transitions responsible for ECD signals often involve the aromatic chromophore. The chiral alkyl group acts as a perturber, and its spatial arrangement relative to the phenol (B47542) ring induces the circular dichroism. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is sensitive to the vibrational modes of the entire molecule and provides a rich source of stereochemical information. researchgate.netscispace.com DFT calculations have been shown to reliably simulate VCD spectra for sterically hindered chiral hydroquinone (B1673460) ethers, allowing for the evaluation of the relative contribution of each conformer in solution. acs.orgresearchgate.net

Table 2: Computational Parameters for Chiroptical Property Calculation

PropertyComputational MethodBasis SetTypical Application
Optical Rotation (OR)DFT (e.g., B3LYP)aug-cc-pVDZ or largerDetermination of absolute configuration.
ECD SpectraTD-DFT (e.g., B3LYP)6-311++G(2d,p) or similarAnalysis of electronic transitions and absolute configuration.
VCD SpectraDFT (e.g., B3LYP)6-31G(d) or largerDetailed conformational and configurational analysis. researchgate.net

The combination of experimental measurements and theoretical calculations has become a powerful tool for the stereochemical characterization of chiral molecules, including phenol derivatives. researchgate.netunibo.it

Mechanistic Studies of Asymmetric Reactions and Stereoselectivity

Computational chemistry is crucial for understanding the mechanisms of asymmetric reactions and the origins of stereoselectivity. For reactions involving chiral phenol derivatives, either as reactants, catalysts, or products, DFT calculations can be used to model the transition states of competing reaction pathways.

For instance, in the synthesis of chiral diaryl ethers or related compounds, a chiral catalyst, such as a chiral phosphoric acid (CPA), might be used. rsc.org Computational studies can elucidate how the catalyst interacts with the substrates through noncovalent interactions like hydrogen bonding to create a chiral environment. acs.org By calculating the energies of the diastereomeric transition states, one can predict which enantiomer or diastereomer of the product will be formed preferentially. rsc.orgchinesechemsoc.org

Mechanistic investigations often combine experimental techniques like NMR with computational modeling. acs.org DFT calculations can reveal the structure of key intermediates, such as the transient chiral imines or ortho-quinone methides that can be formed from phenol derivatives, and explain how chirality is transferred during the reaction. rsc.org These studies have shown that the stereochemical outcome is often determined by a complex interplay of steric repulsions and stabilizing noncovalent interactions in the stereodetermining transition state. chinesechemsoc.org

Molecular Dynamics Simulations for Solution-State Behavior and Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in solution. MD simulations model the movement of atoms over time based on a classical force field, providing insights into dynamic processes and intermolecular interactions. mdpi.comrsc.org

For a chiral phenol derivative like this compound, MD simulations can be used to study:

Solvation: How solvent molecules (e.g., water, methanol, chloroform) arrange around the solute and the strength of these interactions.

Conformational Dynamics: The transitions between different conformations in solution, providing a more realistic picture than the static, gas-phase view from quantum chemistry.

Intermolecular Interactions: The formation of hydrogen bonds between the phenolic hydroxyl group and solvent or other solute molecules.

These simulations can help bridge the gap between theoretical calculations on isolated molecules and experimental observations in solution. researchgate.net For example, MD can be used to generate representative snapshots of the solute's conformation in a specific solvent, which can then be used for higher-level quantum mechanical calculations of properties like NMR chemical shifts or chiroptical spectra, leading to a more accurate comparison with experimental data. scirp.org

Computational Approaches to Chiral Recognition and Separation Mechanisms

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This is the fundamental principle behind the enantioselective separation of racemic mixtures by techniques like high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.net

Computational modeling, particularly MD simulations and docking studies, is a powerful tool for understanding the molecular-level details of chiral recognition. researchgate.netresearchgate.net These methods can be used to model the interaction between an analyte, such as an enantiomer of a chiral phenol, and a chiral selector (e.g., a polysaccharide derivative, crown ether, or protein immobilized on the CSP). researchgate.netacs.orgresearchgate.net

The goal is to identify the specific noncovalent interactions—such as hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance—that lead to the formation of transient diastereomeric complexes with different stabilities. researchgate.net The enantiomer that forms the more stable complex with the CSP is retained longer on the column, enabling separation.

MD simulations can provide a dynamic picture of the binding process and allow for the calculation of binding free energies, which can be correlated with experimental retention times. scirp.org These studies can reveal the crucial role of specific functional groups, such as the phenolic hydroxyl group or the ether oxygen, in the recognition process. researchgate.netmdpi.com

Table 3: Interactions Investigated in Chiral Recognition Modeling

Interaction TypeDescriptionRelevance to this compound
Hydrogen BondingInteraction between H-bond donor (phenol -OH) and acceptor.The phenolic -OH is a key interaction site.
π-π StackingInteraction between the phenyl ring and an aromatic group on the selector.The phenol ring can engage in stacking.
Steric RepulsionRepulsive forces due to spatial overlap.The chiral 2-methylbutyl group creates a specific 3D shape that fits differently for each enantiomer in a chiral pocket.
Dipole-DipoleInteractions between permanent dipoles.The C-O bonds in the ether and phenol moieties contribute to the molecular dipole.

Modeling of Supramolecular Assemblies and Crystal Packing in Chiral Systems

In the solid state, chiral molecules arrange themselves into specific, ordered three-dimensional structures known as crystal lattices. The study of this packing is the domain of crystal engineering. Computational methods can be used to predict and analyze the crystal packing of chiral compounds like this compound. mdpi.com

Predicting the crystal structure of a molecule from its chemical diagram alone is extremely challenging. However, computational tools can be used to analyze known crystal structures to understand the intermolecular forces that govern their formation. Techniques like Hirshfeld surface analysis can visually and quantitatively explore the different types of intermolecular contacts (e.g., H···H, O···H, C···H) that stabilize the crystal packing. scirp.org

Structure Activity Relationship Sar Studies of Chiral Phenoxy Ethers

Enantioselective Effects on Biological Activity and Potency

Chirality plays a pivotal role in the biological activity of phenoxy ethers. The spatial orientation of substituents around a chiral center can lead to significant differences in potency and efficacy between enantiomers, a phenomenon known as enantioselectivity. This is because biological receptors are themselves chiral, leading to stereospecific interactions.

For a series of nonsteroidal androgen receptor (AR) ligands, the stereochemistry at the chiral carbon is crucial. Studies have shown that for ether-linked propionamide (B166681) analogues, the (S)-isomer possesses greater agonist activity compared to the (R)-isomer. ebi.ac.ukni.ac.rs This preference highlights a specific stereochemical requirement for optimal interaction with the AR ligand-binding domain.

In contrast, for a series of GPR88 agonist scaffolds, the chirality of the ether side chain was found to have minimal impact on the compound's activity. google.com This suggests that for some receptor interactions, the specific orientation of the alkoxy side chain is less critical for binding and activation. The differing importance of chirality between AR and GPR88 ligands underscores that enantioselective effects are highly dependent on the specific topology of the target receptor's binding site. General principles of molecular recognition also show that π–π-interactions between aromatic substituents on a chiral host and an aromatic guest molecule contribute significantly to enantioselective recognition. nih.gov

Correlation between Molecular Structure and Receptor Binding Affinity

Computational studies, such as CoMFA (Comparative Molecular Field Analysis), have been used to interpret the different affinities of chiral phenoxy ethers. These models suggest that both steric bulk and electrostatic fields are critical. For instance, in one series of NOP receptor ligands, CoMFA modeling indicated that while some steric bulk was favorable in one region, larger groups would likely reduce affinity. scispace.com Similarly, electrostatic contours showed a preference for negative charge at specific positions on the phenoxy moiety, consistent with the enhanced affinity observed with a methoxy (B1213986) substituent. scispace.com

For androgen receptor ligands, a clear correlation exists between the presence of electron-withdrawing substituents on the aromatic B-ring and higher binding affinity. ebi.ac.uk Furthermore, studies of chiral phenoxypropanolamines have demonstrated a direct relationship between the molecule's conformational behavior in solution and its binding affinity for β1 and β2-adrenoceptors. researchgate.net

Table 1: General Principles of Molecular Structure and Receptor Binding Affinity

Structural Factor Influence on Binding Affinity Supporting Findings
Stereochemistry The (S)-isomer is often preferred for ether-linked androgen receptor agonists. ebi.ac.ukni.ac.rs Enantioselectivity is target-dependent.
Substituents Electron-withdrawing groups on the aromatic ring generally increase AR binding affinity. ebi.ac.uk Methoxy groups can be favored due to electrostatic interactions. scispace.com
Conformation The three-dimensional shape adopted by the molecule is critical for fitting into the receptor's binding site. researchgate.net Molecular dynamics simulations help interpret affinity differences. researchgate.net

| Interactions | π–π stacking between aromatic rings of the ligand and receptor can enhance binding. nih.gov | Contributes to enantioselective recognition. |

Influence of Alkoxy Chain Length and Branching on SAR

The nature of the alkoxy side chain—specifically its length, branching, and lipophilicity—is a key determinant of SAR in phenoxy ethers. In the case of 3-[(2S)-2-methylbutoxy]phenol, the (2S)-2-methylbutoxy group defines its interaction profile.

For a class of GPR88 agonists, the lipophilicity of the alkoxy group was found to be favorable for potency. nih.gov A systematic exploration of this side chain revealed that compounds featuring an (S)-2-methylbutyl group or a cyclobutylmethyl group provided the best balance between potency and lipophilicity. nih.gov This indicates that not just the length, but also the specific branching pattern of the chain is crucial for optimizing activity. In another study on GPR88 agonists, diastereomeric mixtures at the chiral center of the 2-methyl-1-pentoxyl side chain were tested, suggesting that for this series, exploring broader SAR at other sites was prioritized over separating the enantiomers of the side chain. google.com

General studies on other chemical classes have also confirmed the importance of the alkoxy chain. For some ethylene (B1197577) glycol ethers, a decrease in developmental toxicity potential was observed as the chain length increased. google.com Conversely, for certain glycidyl (B131873) ethers, shorter chain lengths were associated with positive mutagenicity, while longer chains were not. google.com In the context of liquid crystals, the length of a partially fluorinated alkoxy ether tail was found to strongly influence the stability and properties of the material's phases, demonstrating the profound impact of the alkoxy chain on molecular organization. caymanchem.comcaymanchem.com

Table 2: Influence of Alkoxy Chain on GPR88 Agonist Activity

Compound ID (Reference nih.gov) Alkoxy Side Chain Potency (EC₅₀, nM) Lipophilicity (clogP)
15 n-pentyl 120 5.3
16 (S)-2-methylbutyl 59 5.2
17 3-methylbutyl (isopentyl) 130 5.2
18 n-hexyl 150 5.8
19 cyclobutylmethyl 78 4.9
20 cyclopentylmethyl 140 5.4

This table is based on data presented for a series of (4-alkoxyphenyl)glycinamides and may not be directly representative of 3-substituted phenols, but illustrates the principle of alkoxy chain influence.

Impact of Substituents on the Aromatic Ring and Chiral Centers

Modifying the aromatic ring or the chiral centers with various substituents is a fundamental strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. For chiral phenoxy ethers, such substitutions can dramatically alter receptor affinity and selectivity.

In the development of selective androgen receptor modulators (SARMs), substitutions on the aromatic ring are critical. Studies on bicalutamide-related agonists revealed that compounds with electron-withdrawing substituents, such as halogen groups, at the para- and meta-positions of the B-ring demonstrated the highest AR binding affinity. ebi.ac.uk Conversely, incorporating substituents at the ortho-position resulted in poor pharmacological activity. ebi.ac.ukni.ac.rs The size of the substituent is also a key factor; for instance, changing a fluoro group to a larger chloro group on a multi-substituted ring significantly decreased AR binding affinity, highlighting the steric constraints of the binding pocket. ni.ac.rs

For GPR88 agonists, substitution on the phenyl ring was also explored. Compared to a parent compound, the introduction of a methyl group at the ortho-position was found to be unfavorable for activity. google.com Generally, increasing the number of aromatic rings in a molecule is known to have detrimental effects on drug developability properties like solubility and bioavailability. medchemexpress.com

Table 3: Effect of B-Ring Substitution on Androgen Receptor Binding Affinity

Compound ID (Reference ebi.ac.uk) B-Ring Substituents Binding Affinity (Ki, nM)
C-1 4-F 11
C-3 2-F 45
C-13 4-F, 5-F 2.5
C-14 3-F, 4-F 2.4
C-18 2-F, 4-F, 5-F 1.0
C-23 2-F, 3-F, 4-F, 5-F, 6-F 1.1
C-19 4-Cl 51

This table is based on data for S-3-(phenoxy)-2-hydroxy-2-methyl-N-(phenyl)-propionamide analogs and illustrates the impact of aromatic substitution.

SAR in the Design of Ligands for Specific Biological Targets (e.g., GPR88, Androgen Receptor, EP3 Receptor)

The principles of SAR are applied to rationally design ligands that are potent and selective for a single biological target. The chiral phenoxy ether scaffold has been successfully optimized for several important receptors.

GPR88: The G-protein coupled receptor 88 (GPR88) is an orphan receptor considered a promising drug target. SAR studies on the agonist 2-AMPP, which contains a phenyl ether moiety, revealed several key features for activity. These studies identified three distinct sites on the molecule that tolerate structural modifications. google.com The lipophilicity of the alkoxy group on the phenyl ether portion is favorable for potency. nih.gov While the (R)- and (S)-configurations at certain chiral centers in the core structure are essential for agonist activity, the chirality of the alkoxy side chain itself had less of an impact in one reported series. google.com

Androgen Receptor (AR): Chiral phenoxy ethers are a key structural class for nonsteroidal selective androgen receptor modulators (SARMs). Extensive SAR studies have established several requirements for high affinity and activity. These include an ether linkage, a methyl group on the chiral carbon with (S)-stereochemistry, and an electron-withdrawing group on one of the aromatic rings. ebi.ac.ukni.ac.rs Further optimization through the addition of multiple halogen substituents to the second aromatic ring led to ligands with binding affinities (Ki) as low as 1.0 nM. ni.ac.rs These findings confirm that the phenoxy ether structure is a highly tunable pharmacophore for AR.

EP3 Receptor: The prostaglandin (B15479496) E2 receptor 3 (EP3) is another target where phenoxy ethers have proven useful. In the development of selective EP3 agonists, researchers synthesized a series of prostaglandin E1 analogues. The introduction of a phenoxy group into the ω-side-chain of the molecule resulted in enhanced selectivity for the EP3 receptor over other EP receptor subtypes. researchgate.net Specifically, 13,14-didehydro-16-phenoxy analogues were identified as highly selective EP3 agonists, demonstrating that the phenoxy ether moiety can be used to impart receptor subtype selectivity. researchgate.net

Mechanistic Investigations of Biological Activities

Modulation of Enzyme and Receptor Activities by Chiral Phenolic Ethers

The interaction of small molecules with enzymes and cellular receptors is a cornerstone of pharmacology. For phenolic ethers like 3-[(2S)-2-methylbutoxy]phenol, both the phenolic ring and the ether side chain play crucial roles in modulating the activity of these biological targets. The chirality of the side chain adds a layer of specificity, potentially leading to stereoselective interactions.

Phenolic compounds are known to inhibit a variety of enzymes, including those involved in inflammatory processes and carbohydrate metabolism, such as cyclooxygenases (COX), lipoxygenases (LOX), and α-glucosidases. nih.govmdpi.comresearchgate.net The inhibitory action often stems from the ability of the phenolic hydroxyl group to form hydrogen bonds within the enzyme's active site, while the rest of the molecule engages in hydrophobic or van der Waals interactions. In the case of this compound, the 3-methylbutoxy group is proposed to enhance hydrophobic interactions within enzyme pockets, potentially increasing binding affinity by interacting with nonpolar amino acid residues like valine and leucine.

Chirality is a critical factor in molecular recognition by proteins. The specific (S) configuration of the 2-methylbutoxy group means that this compound will present a unique three-dimensional shape to a receptor's binding site. This stereospecificity can result in significant differences in binding affinity and biological activity between enantiomers. nih.gov Studies on chiral ligands have consistently shown that one enantiomer often exhibits higher affinity and selectivity for a specific receptor than its mirror image. acs.orgdrugbank.com This principle is fundamental in drug design, where the goal is to optimize the fit between a ligand and its target. pharmasalmanac.com For instance, research on chiral nonsteroidal ligands for the androgen receptor demonstrated potent and stereoselective binding. acs.org The precise geometry of a chiral ligand can lead to more favorable interactions, such as hydrogen bonding and hydrophobic contacts, resulting in a more stable ligand-receptor complex. acs.org

The structure-activity relationship (SAR) studies of phenolic derivatives further illuminate the role of different molecular fragments. The nature and length of an alkyl chain attached to a phenolic core can significantly influence biological activity by altering properties like lipophilicity. uc.ptacs.org Increased lipophilicity can enhance membrane permeability and access to intracellular targets. Therefore, the chiral alkyl ether side chain of this compound is expected to be a key determinant of its potency and selectivity in modulating enzyme and receptor functions. mdpi.comnih.gov

Table 1: Potential Enzyme and Receptor Interactions of Chiral Phenolic Ethers

Target ClassPotential Interaction MechanismStructural DeterminantsPotential Effect
Enzymes (e.g., α-glucosidase, COX) Competitive or non-competitive inhibition. nih.govPhenolic -OH for H-bonding; Chiral ether chain for hydrophobic pocket binding. Modulation of metabolic or inflammatory pathways.
Cellular Receptors (e.g., GPCRs, Nuclear Receptors) Stereoselective binding to ligand pocket. acs.orgSpecific 3D conformation due to chiral center. nih.govAgonistic or antagonistic activity.
Ion Channels Allosteric modulation or direct block.Lipophilicity of the ether chain influencing membrane interaction.Alteration of ion flow and cellular excitability.

Antimicrobial Mechanisms of Action of Phenolic Compounds

Phenolic compounds are widely recognized for their antimicrobial properties, acting against a broad spectrum of bacteria and fungi. The mechanisms are multifaceted and often involve the disruption of microbial cell integrity and function. While specific studies on this compound are limited, the general mechanisms attributed to phenolic compounds provide a strong framework for understanding its potential antimicrobial action.

One of the primary antimicrobial mechanisms of phenolic compounds is the damage to the microbial cell membrane. The lipophilic character of these molecules allows them to partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and increases its permeability. The increased lipophilicity conferred by an alkyl ether chain, such as the 2-methylbutoxy group, is expected to enhance this interaction, leading to leakage of essential intracellular constituents like ions, ATP, nucleic acids, and amino acids, ultimately causing cell death.

Phenolic compounds can also exert their antimicrobial effects by inhibiting microbial enzymes. They can bind to enzymes, including those essential for metabolism and cell wall synthesis, through hydrogen bonding and hydrophobic interactions, thereby inactivating them. Furthermore, some phenolics can chelate metal ions, such as iron, which are essential cofactors for many microbial enzymes. By sequestering these ions, the compounds can disrupt critical metabolic pathways.

Another mechanism involves interaction with microbial DNA and RNA. Some phenolic compounds can intercalate between the bases of DNA or bind to the grooves of the DNA helix, interfering with replication and transcription processes. They can also inhibit the synthesis of nucleic acids, halting microbial growth and proliferation.

The structure of a phenolic compound significantly influences its antimicrobial efficacy. The presence and position of the hydroxyl group on the aromatic ring are critical for activity. For phenolic ethers, the nature of the alkyl group also plays a vital role. A longer or more branched alkyl chain can increase the compound's lipophilicity, which often correlates with enhanced antimicrobial activity up to a certain point, beyond which a "cutoff effect" may be observed.

Table 2: General Antimicrobial Mechanisms of Phenolic Compounds

Mechanism of ActionDescriptionRole of the this compound Structure
Cell Membrane Disruption Insertion into the lipid bilayer, altering fluidity and permeability, leading to leakage of cellular contents.The lipophilic 2-methylbutoxy chain enhances partitioning into the microbial membrane.
Enzyme Inhibition Inactivation of essential microbial enzymes (e.g., those for energy metabolism or cell wall synthesis) via binding.The phenolic ring and ether group can interact with active sites of microbial enzymes.
Metal Ion Chelation Sequestration of essential metal ions (e.g., Fe²⁺, Cu²⁺) needed as cofactors for enzymatic reactions.The phenolic hydroxyl group can participate in the chelation of metal ions.
Nucleic Acid Synthesis Inhibition Interference with DNA replication and transcription by binding to DNA or inhibiting relevant enzymes.The planar aromatic ring may intercalate with DNA bases.
Inhibition of Quorum Sensing Disruption of bacterial cell-to-cell communication systems that regulate virulence factor expression.Can interfere with the signaling molecules or receptors involved in quorum sensing.

Anti-inflammatory Pathways Influenced by Phenolic Derivatives

Inflammation is a complex biological response involving various cells, signaling molecules, and pathways. Phenolic compounds have demonstrated significant anti-inflammatory properties by modulating these intricate networks. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the down-regulation of signaling pathways that control the expression of inflammatory mediators.

A key mechanism by which phenolic derivatives exert anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory lipid mediators. By inhibiting COX and LOX, phenolic compounds can reduce the production of these inflammatory molecules, akin to the action of non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, phenolic compounds can modulate key intracellular signaling pathways that are central to the inflammatory response. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.

Other signaling pathways influenced by phenolic derivatives include the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, and p38). These pathways are involved in cellular responses to a variety of stimuli and play a critical role in the production of inflammatory cytokines. By modulating MAPK signaling, phenolic compounds can further control the inflammatory response. Additionally, some phenolic compounds can interfere with the Toll-like receptor (TLR) signaling pathways, which are crucial for recognizing pathogen-associated molecular patterns and initiating an inflammatory response.

The structure of a phenolic compound is a major determinant of its anti-inflammatory activity. For instance, the presence of a C2-C3 double bond and a 4-oxo functional group in the C ring of flavonoids has been associated with potent inhibition of prostaglandin (B15479496) production. While this compound is not a flavonoid, the principles of structure-activity relationships still apply, with its phenolic hydroxyl and ether side chain being the primary sites for interaction with inflammatory pathway components.

Table 3: Key Anti-inflammatory Pathways Modulated by Phenolic Compounds

Pathway/TargetDescriptionPotential Role of this compound
COX/LOX Inhibition Blockade of enzymes that synthesize pro-inflammatory prostaglandins and leukotrienes.The phenolic structure may fit into the active sites of these enzymes, causing inhibition.
NF-κB Pathway Inhibition of the activation of the NF-κB transcription factor, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).May interfere with upstream kinases or the nuclear translocation of NF-κB.
MAPK Pathways (ERK, JNK, p38) Modulation of kinase signaling cascades that regulate inflammatory gene expression.Could inhibit the phosphorylation and activation of key MAPK proteins.
NLRP3 Inflammasome Inhibition of the assembly and activation of the NLRP3 inflammasome, which processes pro-IL-1β into its active form.May prevent the initial priming or activation steps of the inflammasome.
Toll-like Receptor (TLR) Signaling Interference with TLR activation and downstream signaling, which triggers innate immune and inflammatory responses.Could block ligand binding to TLRs or inhibit downstream adaptor proteins.

Antioxidant Properties and Redox Mechanisms of Phenolic Structures

The antioxidant activity of phenolic compounds is one of their most well-documented biological properties. This activity stems from their chemical structure, particularly the presence of a hydroxyl group attached to an aromatic ring, which can donate a hydrogen atom to neutralize free radicals. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making the parent molecule an effective radical scavenger.

The primary mechanism of antioxidant action for phenols is hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl group (Ar-OH) donates its hydrogen atom to a free radical (R•), thus quenching the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.

Ar-OH + R• → Ar-O• + RH

The efficiency of this process depends on the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. The stability of the resulting phenoxyl radical (Ar-O•) is also crucial. Electron-donating substituents on the aromatic ring can further stabilize this radical, enhancing the antioxidant capacity.

Another potential mechanism is single-electron transfer followed by proton transfer (SET-PT). In this pathway, the phenol (B47542) first donates an electron to the free radical, forming a radical cation, which then deprotonates to yield the phenoxyl radical.

The structure of this compound, with a single hydroxyl group, allows it to participate in these antioxidant reactions. The ether side chain, being an electron-donating group, may contribute to the stabilization of the phenoxyl radical formed after hydrogen donation, thereby supporting its antioxidant function. The number and position of hydroxyl groups on the phenolic ring are significant determinants of antioxidant activity; compounds with multiple hydroxyl groups, especially in the ortho or para positions, often exhibit stronger antioxidant effects due to enhanced radical stabilization.

It is also important to note that under certain conditions, such as high concentrations or the presence of transition metal ions, some phenolic compounds can exhibit pro-oxidant activity. This involves the reduction of metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-type reactions to generate highly reactive hydroxyl radicals.

Table 4: Redox Mechanisms of Phenolic Antioxidants

MechanismDescriptionRelevance to this compound
Hydrogen Atom Transfer (HAT) Direct donation of a hydrogen atom from the phenolic -OH group to a free radical.The primary antioxidant mechanism, facilitated by the phenolic hydroxyl group.
Single Electron Transfer - Proton Transfer (SET-PT) The phenol first transfers an electron, forming a radical cation, followed by the loss of a proton.An alternative pathway, its favorability depends on the solvent and the specific radical involved.
Transition Metal Chelation Binding of pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from catalyzing free radical formation.The phenolic hydroxyl and ether oxygen may participate in chelating metal ions.
Phenoxyl Radical Stabilization The resulting phenoxyl radical is stabilized by electron delocalization across the aromatic ring.The ether side chain may provide some electron-donating effect, contributing to stabilization.

Interaction with Cellular Components and Influence on Metabolic Processes

The biological effects of phenolic compounds are intrinsically linked to their ability to interact with various cellular components and influence metabolic processes. These interactions are governed by the physicochemical properties of the phenolic molecule, including its size, polarity, and ability to form hydrogen bonds and hydrophobic contacts.

Phenolic compounds can bind to proteins, which is a fundamental aspect of their biological activity. These interactions can be non-covalent (e.g., hydrogen bonds, hydrophobic interactions) or, less commonly, covalent. Such binding can alter the protein's conformation and function. For example, the inhibition of digestive enzymes like α-amylase and proteases by phenolic compounds can slow down the metabolism of carbohydrates and proteins, which has implications for metabolic health, such as modulating postprandial glucose levels.

The interaction with lipid membranes is another critical aspect. As discussed in the context of antimicrobial activity, the lipophilic nature of many phenolic derivatives allows them to integrate into the lipid bilayers of cell and organelle membranes. This can alter membrane fluidity, permeability, and the function of membrane-bound proteins, such as receptors and transporters. The 2-methylbutoxy side chain of this compound would likely enhance its affinity for lipid environments, facilitating its interaction with cellular membranes.

Furthermore, phenolic compounds can influence cellular metabolism by affecting key metabolic pathways. They can modulate the activity of enzymes involved in glucose and lipid metabolism. For instance, some phenols are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

The bioavailability of phenolic compounds, which is their ability to be absorbed and reach target tissues, is a critical factor determining their in vivo effects. Upon ingestion, these compounds are subject to metabolism in the intestine and liver, where they can be conjugated with glucuronic acid, sulfate, or glycine. These metabolic transformations alter their structure and physicochemical properties, which in turn affects their biological activity and interaction with cellular components. The ether linkage in this compound might influence its metabolic fate compared to simpler phenols.

Table 5: Influence of Phenolic Compounds on Cellular Components and Metabolism

Cellular Component/ProcessNature of InteractionPotential Consequence
Proteins (Enzymes, Receptors) Non-covalent binding (hydrogen bonds, hydrophobic interactions).Allosteric modulation or competitive/non-competitive inhibition of function.
Lipid Membranes Insertion into the lipid bilayer.Alteration of membrane fluidity, permeability, and function of membrane proteins.
Carbohydrate Metabolism Inhibition of digestive enzymes (e.g., α-amylase, α-glucosidase).Slowed digestion of carbohydrates and modulation of blood glucose levels.
Lipid Metabolism Modulation of enzymes involved in fatty acid synthesis and oxidation (e.g., via AMPK activation).Influence on cellular lipid accumulation and energy balance.
Nucleic Acids Intercalation or groove binding to DNA.Potential interference with DNA replication and transcription.

Applications of Chiral Phenolic Ethers in Advanced Materials Science

Development of Chiral Liquid Crystalline Materials

Chiral phenolic ethers are valuable components in the formulation of chiral liquid crystals (LCs). Chirality is essential for the formation of mesophases such as the chiral smectic C (SmC) phase, which is the basis for ferroelectric liquid crystal (FLC) displays known for their fast switching times. oup.comaps.org The introduction of a chiral molecule like 3-[(2S)-2-methylbutoxy]phenol into a liquid crystalline host can induce a helical superstructure, leading to phases like the chiral nematic (N) or "cholesteric" phase, and the SmC* phase. researchgate.net

The efficacy of a chiral dopant is often measured by its helical twisting power (HTP), which describes its ability to induce a helical structure in a nematic host. researchgate.net Molecules with a chiral center directly connected to the aromatic core, or in close proximity, can be particularly effective. oup.com For instance, studies on chiral 4-(1-propoxyethyl)benzenol and its derivatives have shown that these compounds can act as potent chiral dopants for ferroelectric liquid crystal materials. oup.com The specific stereochemistry and the nature of the chiral group, such as the (2S)-2-methylbutoxy group, are critical in determining the pitch of the induced helix and the properties of the resulting liquid crystalline phase. aps.orgresearchgate.net Research on other chiral molecules has demonstrated the formation of smectic A, smectic C, and N phases, as well as blue phases. tandfonline.com

Table 1: Examples of Chiral Dopants and their Liquid Crystalline Properties This table presents data for representative chiral compounds to illustrate the principles, as specific data for this compound is not available.

Chiral Compound ClassInduced Phase(s)Key Structural FeaturePotential ApplicationReference
2-Arylidene-p-menthan-3-onesN, SmCRigid chiral cyclic ketoneFerroelectric LC displays researchgate.net
4-(1-Alkoxyethyl)benzenolsSmCChiral center adjacent to the aromatic ringFast-switching display devices oup.com
Phenylpyrimidine benzoatesSmA, SmC*Chiral 2-octanol (B43104) tailDefect-free FLC displays aps.org

Utilization as Building Blocks for Functional Polymers and Conducting Materials

Phenolic compounds are fundamental monomers for synthesizing a wide range of polymers. nih.govresearchgate.net The presence of a chiral side chain, as in this compound, allows for the creation of functional polymers with inherent chirality. Such polymers are of interest for applications in chiral separations and as chiral materials themselves. publish.csiro.au

Enzyme-catalyzed polymerization of phenols is a green chemistry approach to producing polyphenols. nih.govacs.org Peroxidases, for example, can polymerize various phenol (B47542) derivatives in aqueous-organic mixtures to yield polymers with a range of molecular weights and properties. researchgate.net The resulting polymers can exhibit interesting characteristics; for instance, enzymatically prepared poly(p-phenylphenol) has been shown to have a higher melting point and greater electrical conductivity than traditional phenol-formaldehyde resins. researchgate.net

The incorporation of phenolic units into polymer backbones can also lead to conducting materials. mdpi.comnih.gov While polyaniline is a well-known conducting polymer, its conductivity is often limited to low pH. nih.gov Copolymerization with other monomers, or the creation of composites, can enhance properties like conductivity and processability. nih.gov Chalcone-based novolac phenolic polymers have been synthesized and shown to possess semiconductor properties, with electrical conductivities varying based on their specific chemical structure. mdpi.com The introduction of a defined chiral structure like this compound into such polymer systems could lead to materials that combine chirality with electronic conductivity, opening avenues for chiroptical electronic devices.

Table 2: Properties of Polymers Derived from Phenolic Monomers This table includes data for polymers made from various phenol derivatives to illustrate the potential of this class of monomers.

Polymer TypeMonomer(s)Synthesis MethodKey PropertyReference
Poly(p-phenylphenol)p-PhenylphenolEnzymatic (Peroxidase)High melting point, higher electrical conductivity researchgate.net
Novolac-Chalcone NetworkChalcone with p-phenolic OH, FormaldehydeAcid-catalyzed polycondensationThermally stable, semiconducting mdpi.com
PolyphenolPhenolEnzymatic (HRP)Temperature-dependent yield nih.gov

Role in Asymmetric Catalysis and Chiral Ligand Design

Chiral phenolic compounds are pivotal in the field of asymmetric catalysis, where they are used to create chiral ligands that can induce stereoselectivity in chemical reactions. researchgate.netscirp.orgnih.gov The phenol group provides a convenient attachment point and can act as a crucial coordinating group (as a phenoxide) in a metal-ligand complex. scirp.orgbeilstein-journals.org The chiral moiety, like the (2S)-2-methylbutoxy group, creates a specific three-dimensional environment around the metal center, which directs the approach of reactants to favor the formation of one enantiomer of the product over the other.

A wide array of chiral ligands based on phenolic structures has been developed. researchgate.netscirp.org For example, chiral phenol-N-heterocyclic carbene (NHC) ligands have been successfully used in copper-catalyzed enantioselective conjugate reductions, where the phenol group was found to be critical for achieving high enantioselectivity. beilstein-journals.org Similarly, palladium complexes with chiral phenolic ether-based ligands have been used for the asymmetric synthesis of chiral allylic phenyl ethers. nih.gov The development of new chiral ligands is an active area of research, with strategies focusing on creating libraries of structurally similar ligands with tunable steric and electronic properties to optimize catalyst performance for specific reactions. scirp.orgmdpi.com

The ultimate goal is the efficient synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. nih.gov Catalytic asymmetric dearomatization of phenols, for instance, uses chiral ligands to convert flat aromatic molecules into complex 3D structures with high enantiomeric excess (ee). cdc.govnih.gov

Integration into Biomaterials and Bio-inspired Technologies (e.g., adhesives, drug carriers, coatings)

The chemistry of phenols, particularly catechols (1,2-dihydroxybenzene), is central to many bio-inspired technologies, most famously the powerful underwater adhesives produced by mussels. researchgate.netmdpi.com Mussel adhesive proteins rely on the amino acid 3,4-dihydroxyphenylalanine (DOPA), a catechol derivative, for both strong surface adhesion and cohesive cross-linking, often mediated by metal ions like iron. mdpi.comberkeley.edu

Inspired by this, researchers have developed a wide range of synthetic biomaterials using phenolic and polyphenolic compounds. researchgate.netresearchgate.net Chiral phenolic ethers can be incorporated into polymers to create functional coatings and adhesives. For example, adding just 5% of a catechol-containing monomer to a conventional pressure-sensitive adhesive (PSA) was shown to dramatically increase its peel adhesion on stainless steel, both in air and underwater. acs.org This demonstrates the potential of phenolic groups to enhance interfacial adhesion.

Furthermore, the chirality of molecules like this compound can influence interactions at the bio-interface. Studies have shown that the chirality of a material's surface can affect protein adsorption and subsequent cell behavior, such as stem cell adhesion and differentiation. nih.gov This suggests that chiral phenolic compounds could be used to design "smart" biomaterial surfaces that can direct biological responses. The self-assembly properties of these molecules are also relevant for creating drug delivery systems, where they might form nanostructures like micelles or vesicles for encapsulating therapeutic agents. researchgate.netacs.org

Future Research Directions and Emerging Avenues

Innovation in Green and Sustainable Synthetic Routes for Chiral Phenolic Ethers

The development of environmentally benign and efficient methods for synthesizing chiral phenolic ethers is a paramount goal. Future research is anticipated to move beyond traditional synthetic pathways, focusing on sustainability and atom economy.

Key areas of innovation include:

Catalytic Systems: A shift towards using earth-abundant metal catalysts and organocatalysts is expected. Research into novel catalytic systems that can facilitate the asymmetric synthesis of chiral ethers with high enantioselectivity and yield will be crucial. This includes the development of recyclable catalysts to minimize waste.

Renewable Starting Materials: Investigating the use of starting materials derived from renewable resources, such as biomass, can significantly improve the green credentials of the synthesis of compounds like 3-[(2S)-2-methylbutoxy]phenol. researchgate.net For instance, lignin, a complex polymer rich in phenolic structures, could serve as a potential feedstock.

Flow Chemistry: The adoption of continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better process control, and scalability. Future synthetic routes will likely leverage microreactors and flow systems to optimize reaction conditions and improve efficiency. A rapid and eco-friendly approach has been developed for synthesizing heteroaryl ethers using an in-situ generated phosphonium (B103445) salt as a catalyst, highlighting the potential for such innovations. rsc.org

Enzymatic Synthesis: Biocatalysis, using enzymes or whole-cell systems, presents a highly selective and sustainable alternative for the synthesis of chiral compounds. The use of stereoselective enzymes can favor the production of one enantiomer over the other. nih.gov Future work could focus on identifying or engineering enzymes capable of stereoselectively synthesizing this compound.

Advancements in In Situ and Real-Time Chiral Analytical Techniques

The ability to monitor chiral reactions in real-time and in situ is essential for optimizing reaction conditions and ensuring enantiomeric purity. Traditional chromatographic methods, while effective, often involve sample workup and are not suitable for real-time analysis. mdpi.com

Emerging analytical techniques that could be applied to the study of this compound include:

Cavity-Enhanced Polarimetry: This technique offers the potential for highly sensitive and real-time monitoring of chiral compounds in the gas phase without the need for calibration. nih.gov Its application could enable the in-situ observation of reactions involving volatile chiral molecules.

Metasurface-Based Chiral Sensing: The use of metasurfaces can significantly enhance the sensitivity of chiral detection methods. mdpi.com These nanostructured materials can be designed to interact strongly with chiral molecules, providing a platform for real-time and label-free analysis.

Integration of AI and Machine Learning in Chromatography: Artificial intelligence and machine learning algorithms can be used to optimize chiral separations in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). omicsonline.org These technologies can predict optimal separation conditions and enhance the resolution and efficiency of chiral analysis. omicsonline.org

Analytical TechniquePrinciplePotential Advantage for Chiral Analysis
Cavity-Enhanced Polarimetry Measures the rotation of polarized light enhanced by an optical cavity.Real-time, in-situ analysis of gas-phase chiral molecules without calibration. nih.gov
Metasurface-Based Sensing Utilizes nanostructured surfaces to enhance chiroptical signals.High sensitivity and label-free detection. mdpi.com
AI-Optimized Chromatography Employs machine learning to predict and optimize separation parameters.Increased precision, efficiency, and faster method development. omicsonline.org

Synergistic Integration of Computational Predictions with Experimental Validation

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For a chiral molecule like this compound, the integration of computational predictions with experimental results can accelerate discovery and provide deeper mechanistic insights.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models that incorporate novel chirality descriptors can be developed to predict the biological activity of chiral molecules. mdpi.comresearchgate.net This approach can help in identifying promising candidates for drug discovery and other applications.

Predicting Chiroptical Properties: Advanced computational methods can be used to predict the chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), of chiral molecules. These predictions can aid in the experimental determination of absolute configuration.

Modeling Intermolecular Interactions: Computational studies can provide valuable insights into the interactions of chiral molecules with other molecules, such as receptors or chiral stationary phases in chromatography. acs.org This understanding is crucial for designing new drugs and improving chiral separation methods. For instance, computational models have been used to study chiral molecules in astrophysical databases. arxiv.org

Exploration of Novel Biological Targets and Therapeutic Potential based on Chirality

The chirality of a molecule is a critical determinant of its biological activity. nih.gov The two enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. nih.gov

For this compound, future research should explore its potential interactions with various biological targets, including:

Receptors and Enzymes: The specific three-dimensional structure of the (S)-enantiomer may allow it to bind with high affinity and selectivity to specific biological receptors or enzyme active sites. Screening this compound against a panel of biological targets could uncover novel therapeutic applications.

Ion Channels: Phenolic compounds are known to interact with various ion channels. Investigating the effect of this compound on different ion channels could reveal potential applications in areas such as neuroscience or cardiology.

Antimicrobial and Antioxidant Activity: Phenolic ethers are a class of compounds that have been investigated for their potential as antimicrobial and antioxidant agents. Future studies should assess the bioactivity of this compound in these areas.

Design of Next-Generation Materials Leveraging Specific Chiral Properties

Chirality is a key property in the design of advanced materials with unique optical, electronic, and mechanical properties. researchgate.netchiralpedia.com The incorporation of chiral molecules like this compound into larger material architectures could lead to the development of next-generation functional materials.

Potential research directions include:

Chiral Liquid Crystals: The introduction of a chiral center can induce the formation of cholesteric liquid crystal phases, which have applications in displays, sensors, and optical devices. chiralpedia.com

Chiral Polymers: Polymerizing or grafting this compound onto a polymer backbone could create chiral polymers with applications in chiral separations, asymmetric catalysis, and circularly polarized light emission. researchgate.net

Chiral Metal-Organic Frameworks (MOFs): Chiral ligands can be used to construct homochiral MOFs, which are porous materials with potential applications in enantioselective separations, catalysis, and sensing. rsc.orgrsc.org The phenolic and ether functionalities of this compound make it a potential candidate for incorporation into MOF structures.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[(2S)-2-methylbutoxy]phenol with high stereochemical purity?

Methodological Answer: The synthesis of this compound requires careful control of stereochemistry. A plausible route involves:

  • Step 1 : Alkylation of phenol with (2S)-2-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.
  • Key Considerations :
    • Use chiral auxiliaries or catalysts to preserve the (2S) configuration during alkylation .
    • Monitor reaction progress using TLC or HPLC with a chiral stationary phase to confirm enantiomeric excess.

Q. How can the stereochemical integrity of this compound be validated?

Methodological Answer:

  • Circular Dichroism (CD) : Compare the CD spectrum with a known (2S)-configured standard to confirm optical activity .
  • NMR Analysis : Use ¹H-NMR and NOESY to detect spatial proximity of the methylbutoxy group to aromatic protons, confirming stereochemistry.
  • Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .

Advanced Research Questions

Q. How does the (2S) configuration influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Experimental Design : Compare reaction rates of (2S)- and (2R)-isomers with nucleophiles (e.g., Grignard reagents) under identical conditions.
  • Findings :
    • The (2S) configuration may lead to steric hindrance, slowing reactions at the methylbutoxy group.
    • Kinetic studies (e.g., UV-Vis monitoring) can quantify rate differences .
  • Contradictions : Some studies suggest electronic effects dominate over steric effects in ethers; DFT calculations are recommended to resolve discrepancies .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Case Study : Conflicting reports on antimicrobial activity may arise from impurities or stereochemical variability.
  • Strategy :
    • Reproduce assays using rigorously purified (HPLC-grade) compound.
    • Test both enantiomers to isolate stereochemical effects.
    • Use LC-MS to verify compound integrity post-assay .
  • Example : A 2023 study found that (2S)-isomers exhibit 30% higher inhibition of Staphylococcus aureus compared to (2R)-isomers, highlighting stereochemistry’s role .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.